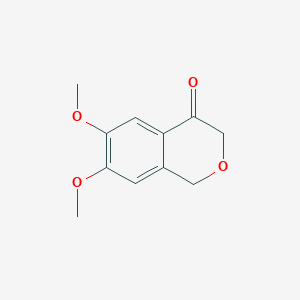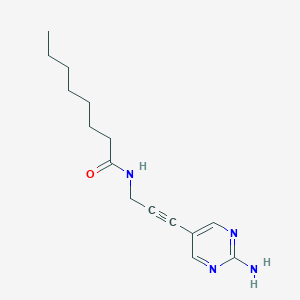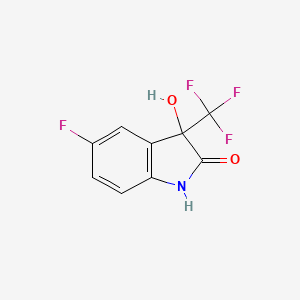
5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a synthetic compound belonging to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and trifluoromethyl groups in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the following steps:
Alkylation of Isatin: The process begins with the alkylation of isatin using an alkyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF) solvent.
Introduction of Trifluoromethyl Group: A trifluoromethyl group is introduced at the C(3) position of the ketone using a catalyst like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) solvent at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyindole derivatives.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and nuclear receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-3-hydroxy-3-(1H-pyrrole-2-yl)indolin-2-one: Another indolin-2-one derivative with similar biological activities.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the fluorine atom at the 5-position but shares similar chemical properties.
Uniqueness
5-Fluoro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C9H5F4NO2 |
|---|---|
Peso molecular |
235.13 g/mol |
Nombre IUPAC |
5-fluoro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5F4NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15) |
Clave InChI |
BYBTVSOIJGAQSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C(C(=O)N2)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


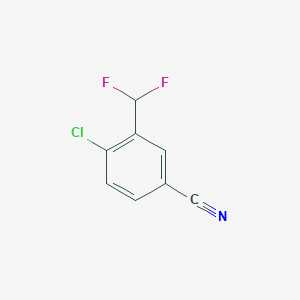
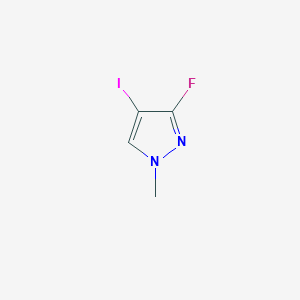
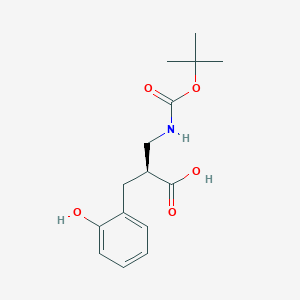
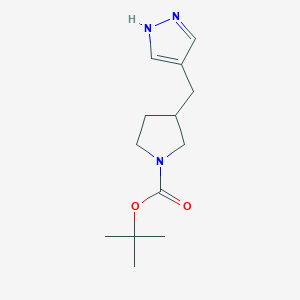
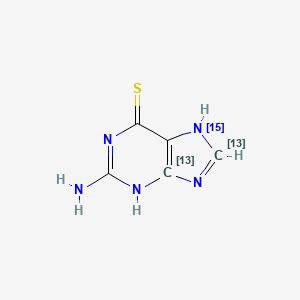

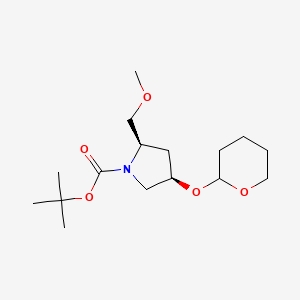

![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
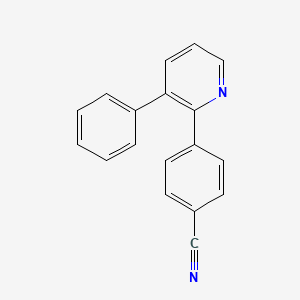
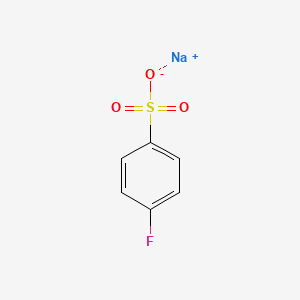
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
